(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide (2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15618233
InChI: InChI=1S/C15H11BrN4O2S/c16-8-4-5-12-11(6-8)13(14(22)18-12)19-20-15(23)17-9-2-1-3-10(21)7-9/h1-7,18,21-22H,(H,17,23)
SMILES:
Molecular Formula: C15H11BrN4O2S
Molecular Weight: 391.2 g/mol

(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide

CAS No.:

Cat. No.: VC15618233

Molecular Formula: C15H11BrN4O2S

Molecular Weight: 391.2 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide -

Specification

Molecular Formula C15H11BrN4O2S
Molecular Weight 391.2 g/mol
IUPAC Name 1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea
Standard InChI InChI=1S/C15H11BrN4O2S/c16-8-4-5-12-11(6-8)13(14(22)18-12)19-20-15(23)17-9-2-1-3-10(21)7-9/h1-7,18,21-22H,(H,17,23)
Standard InChI Key VASNXSMZMUNJDG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a 5-bromo-substituted indole scaffold linked to a 3-hydroxyphenyl group via a hydrazinecarbothioamide bridge. The Z-configuration at the hydrazone double bond is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous structures . The bromine atom at the 5-position enhances electrophilic reactivity, while the hydroxyl group on the phenyl ring contributes to hydrogen-bonding interactions.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₁BrN₄O₂S
Molecular Weight391.2 g/mol
IUPAC Name1-[(5-Bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea
Canonical SMILESC1=CC(=CC(=C1)O)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O
InChIKeyVASNXSMZMUNJDG-UHFFFAOYSA-N

Source: VulcanChem.

Spectroscopic Analysis

Infrared (IR) spectroscopy of related hydrazinecarbothioamides reveals characteristic peaks:

  • N-H Stretching: 3,428 cm⁻¹ (indole NH) and 3,234 cm⁻¹ (hydrazinecarbothioamide NH) .

  • C=O Stretching: 1,698 cm⁻¹, indicative of the indole-2-one moiety.

  • C=S Stretching: 1,153 cm⁻¹, confirming the thiourea group .

¹H NMR data for analogous compounds show aromatic protons in the δ 6.84–7.87 ppm range and NH signals near δ 11.12 ppm .

Synthesis and Optimization

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance reaction efficiency. A mixture of 5-bromo-1H-indole-2,3-dione (10 mmol) and 3-hydroxyphenylthiosemicarbazide (10 mmol) in aqueous medium undergoes irradiation at 100°C for 15 minutes, achieving 85% yield . This green approach reduces reaction time from hours to minutes and eliminates toxic solvents.

Table 2: Synthesis Conditions Comparison

MethodSolventTemperature (°C)Time (h)Yield (%)
ConventionalEthanol80645
MicrowaveWater1000.2585

Source: SciELO .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The bromine atom increases lipophilicity (logP ≈ 2.8), favoring membrane permeability. Stability studies indicate decomposition above 250°C, with the thiourea moiety prone to hydrolysis under acidic conditions .

Tautomerism and Tautomeric Equilibrium

The hydrazone group enables keto-enol tautomerism, with the keto form predominating in polar solvents. Density functional theory (DFT) calculations on similar structures suggest a tautomeric equilibrium constant (Kₜ) of 3.2 × 10⁻³ in DMSO .

Biological Activity and Research Applications

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin . The thiourea moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Table 3: Biological Activity Profile

AssayTargetResult
EGFR InhibitionIC₅₀0.45 μM
AntimicrobialS. aureus MIC8 μg/mL
CytotoxicityHepG2 CC₅₀12 μM

Sources: VulcanChem, Heterocyclic Letters .

Comparative Analysis with Analogues

Role of Bromine Substitution

Replacing bromine with chlorine reduces EGFR inhibition (IC₅₀ = 1.2 μM), highlighting the importance of halogen size for hydrophobic interactions . Fluorine analogues show improved solubility but lower antimicrobial potency .

Impact of Hydroxyl Position

Moving the hydroxyl group from the 3- to 4-position on the phenyl ring decreases anticancer activity by 40%, likely due to altered hydrogen-bonding geometry .

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